molecular formula C22H18ClN3O3S B11557001 N-[(1E)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1E)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11557001
M. Wt: 439.9 g/mol
InChI Key: FYRNYEHMYMZABE-LXKNQZDASA-N
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Description

N-[(1E)-1-{N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound that features a combination of aromatic rings, a hydrazinecarbonyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-{N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process. One common route includes the condensation of 5-chloro-2-methoxybenzaldehyde with hydrazinecarboxamide to form the corresponding hydrazone. This intermediate is then reacted with 2-thiophenecarboxaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-{N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1E)-1-{N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-[(1E)-1-{N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it could bind to a particular enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • N-[(1E)-1-(hydrazinecarbonyl)-2-(4-methylphenyl)eth-1-en-1-yl]benzamide

Uniqueness

N-[(1E)-1-{N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is unique due to the presence of the thiophene moiety and the specific substitution pattern on the aromatic rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[(5-chloro-2-methoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H18ClN3O3S/c1-29-20-10-9-17(23)12-16(20)14-24-26-22(28)19(13-18-8-5-11-30-18)25-21(27)15-6-3-2-4-7-15/h2-14H,1H3,(H,25,27)(H,26,28)/b19-13+,24-14+

InChI Key

FYRNYEHMYMZABE-LXKNQZDASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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